molecular formula C8H7N3O2 B1398137 Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate CAS No. 1033772-26-7

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Cat. No. B1398137
M. Wt: 177.16 g/mol
InChI Key: DURKKUMGBDLGQK-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Kinase Inhibitors

Pyrazolo[3,4-b]pyridine, a close relative to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, has been extensively utilized in the design of kinase inhibitors. Its ability to bind to kinases in multiple modes makes it a versatile scaffold in drug discovery. This compound typically interacts with the hinge region of the kinase, forming a crucial part of many patented kinase inhibitors developed by various companies and universities. The structural flexibility and potency offered by this scaffold underscore its importance in medicinal chemistry, particularly for designing inhibitors with selectivity and desirable physical properties (Steve Wenglowsky, 2013).

Medicinal Chemistry

Research on pyrazolo[1,5-a]pyrimidine scaffold, which shares some structural features with Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, reveals its broad spectrum of medicinal properties. This structure has been employed as a building block for developing drug-like candidates showcasing anticancer, anti-infectious, and anti-inflammatory activities, among others. Structure-activity relationship (SAR) studies have emphasized the potential of this scaffold in generating new leads for various disease targets. Its versatility in drug development highlights the continuous opportunity for medicinal chemists to explore these scaffolds further (S. Cherukupalli et al., 2017).

Chemical Synthesis

The application of pyrazole derivatives, particularly those with methyl substitution like Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, in medicinal chemistry is noteworthy. These compounds have been identified for their potent medicinal properties across a wide spectrum of biological activities. The review of synthetic approaches and medical significances of methyl-substituted pyrazoles provides valuable insights for medicinal chemists in developing new therapeutic agents. The review underscores the importance of these scaffolds in generating new leads with high efficacy and minimal microbial resistance (Tulika Sharma et al., 2021).

Therapeutic Applications

Pyrazolines, including compounds structurally related to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, possess a wide range of therapeutic applications. They exhibit antimicrobial, anti-inflammatory, and analgesic properties, among others. The diverse pharmacological effects of pyrazoline derivatives highlight their significance in drug discovery and development. This versatility in biological activities encourages further exploration of this scaffold for therapeutic uses (M. Shaaban et al., 2012).

properties

IUPAC Name

methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURKKUMGBDLGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate

Synthesis routes and methods

Procedure details

To a stirring solution of methyl 4-methyl-5-nitro-pyridine-2-carboxylate (3.00 g) in THF (40 mL) was added Pd/C catalyst (300 mg). The flask was evacuated and back-filled with hydrogen from a balloon three times and then stirred under hydrogen overnight. The mixture was filtered through Celite, and the filter cake was extracted several times with ethyl acetate. The combined organic extracts were concentrated and the resulting white powder (2.58 g, 100%) consisting of methyl 5-amino-4-methyl-pyridine-2-carboxylate was used in the next step without further purification and characterization. To a stirring solution of methyl 5-amino-4-methyl-pyridine-2-carboxylate (2.58 g, 15.53 mmol) in AcOH (60 mL), was added 2.0 M sodium nitrite in water (9.3 mL, 18.63 mmol) and the mixture was stirred for 4 h at room temperature. The acetic acid and other volatiles were removed at high vacuum, the resulting solid was suspended in water and filtered to give the title compound as a yellowish solid (2.18 g, 79% yield). 1HNMR (DMSO-d6): δ ppm 13.98 (bs, 1H), 9.10 (s, 1H), 8.57 (s, 1H), 8.39 (s, 1H), 3.88 (s, 3H). LCMS (API-ES M+Na+) 200.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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